2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonamide core substituted with dichloro groups and a piperidinylmethyl group linked to a methylpyridinyl moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinylmethyl intermediate, which is then coupled with the benzenesulfonamide derivative. Key steps may include:
Formation of the Piperidinylmethyl Intermediate: This involves the reaction of 2-methylpyridine with piperidine under specific conditions to form the desired intermediate.
Coupling Reaction: The piperidinylmethyl intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The piperidinyl and pyridinyl moieties can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation or reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloropyridine: Shares the dichloro substitution pattern but lacks the piperidinyl and benzenesulfonamide groups.
N-(2-methylpyridin-4-yl)piperidine: Contains the piperidinyl and pyridinyl moieties but lacks the benzenesulfonamide core.
Uniqueness
2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2S/c1-13-10-16(4-7-21-13)23-8-5-14(6-9-23)12-22-26(24,25)18-11-15(19)2-3-17(18)20/h2-4,7,10-11,14,22H,5-6,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBWXACHAPHNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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